3-Bromo-5-methoxybenzoic acid
Overview
Description
3-Bromo-5-methoxybenzoic acid is an aromatic compound with the molecular formula C8H7BrO3. It is characterized by a bromine atom at the third position and a methoxy group at the fifth position on the benzene ring, with a carboxylic acid group attached to the ring. This compound is known for its white to off-white crystalline powder form and has a melting point of approximately 190-191°C .
Mechanism of Action
Mode of Action
It’s known that benzylic halides typically react via an sn1 pathway, via the resonance-stabilized carbocation . This suggests that 3-Bromo-5-methoxybenzoic acid may interact with its targets through a similar mechanism.
Biochemical Pathways
Benzoic acid derivatives are known to participate in various biochemical reactions, including free radical bromination, nucleophilic substitution, and oxidation .
Pharmacokinetics
The compound’s lipophilicity and water solubility suggest that it may have good bioavailability .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, its stability may be affected by temperature, as suggested by its storage conditions . Furthermore, its action and efficacy may be influenced by the pH and the presence of other compounds in the environment .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-5-methoxybenzoic acid typically involves the bromination of 5-methoxybenzoic acid. One common method is the electrophilic aromatic substitution reaction where bromine is introduced to the aromatic ring in the presence of a catalyst such as iron(III) bromide. The reaction is carried out under controlled conditions to ensure selective bromination at the desired position .
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination processes using similar reaction conditions but optimized for higher yields and purity. The reaction mixture is often quenched with ice water, and the product is purified through recrystallization .
Chemical Reactions Analysis
Types of Reactions: 3-Bromo-5-methoxybenzoic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form biaryl compounds.
Esterification: The carboxylic acid group can react with alcohols to form esters.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide.
Suzuki-Miyaura Coupling: Palladium catalysts and boronic acids under mild conditions.
Esterification: Alcohols in the presence of acid catalysts like sulfuric acid.
Major Products:
Biaryl Compounds: Formed through coupling reactions.
Esters: Formed through esterification reactions.
Scientific Research Applications
3-Bromo-5-methoxybenzoic acid is utilized in various scientific research applications:
Chemistry: As an intermediate in the synthesis of more complex organic molecules.
Biology: In the study of enzyme inhibitors and receptor binding.
Medicine: Potential use in the development of pharmaceutical compounds.
Industry: Used in the production of specialty chemicals and materials.
Comparison with Similar Compounds
- 3-Bromo-4-methoxybenzoic acid
- 3-Bromo-5-methylbenzoic acid
- 5-Bromo-2-hydroxy-3-methoxybenzoic acid
Comparison: 3-Bromo-5-methoxybenzoic acid is unique due to the specific positioning of the bromine and methoxy groups, which influences its reactivity and applications. Compared to similar compounds, it may offer distinct advantages in certain synthetic routes or biological activities .
Properties
IUPAC Name |
3-bromo-5-methoxybenzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrO3/c1-12-7-3-5(8(10)11)2-6(9)4-7/h2-4H,1H3,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DMXJBCHYVUGXEH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)C(=O)O)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50398888 | |
Record name | 3-bromo-5-methoxybenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50398888 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.04 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
157893-14-6 | |
Record name | 3-bromo-5-methoxybenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50398888 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-bromo-5-methoxybenzoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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